
5-(Aminomethyl)benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)benzene-1,3-dicarboxamide: is an organic compound with the molecular formula C9H11N3O2 It is a derivative of benzene, featuring an aminomethyl group and two carboxamide groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)benzene-1,3-dicarboxamide typically involves the reaction of 5-aminoisophthalic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The purification of the compound may involve recrystallization or chromatographic techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Aminomethyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The carboxamide groups can be reduced to amines under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(Aminomethyl)benzene-1,3-dicarboxamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of supramolecular polymers and coordination compounds due to its ability to form hydrogen bonds and coordinate with metal ions .
Biology: In biological research, this compound is investigated for its potential as a ligand in the design of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to form stable complexes with metal ions is also utilized in the development of diagnostic agents .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)benzene-1,3-dicarboxamide involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions enable the compound to modulate the activity of enzymes and receptors. The molecular targets include various proteins and nucleic acids, where the compound can act as an inhibitor or activator, depending on the context .
Comparaison Avec Des Composés Similaires
5-Aminoisophthalic acid: Shares the aminomethyl group but lacks the carboxamide groups.
Benzene-1,3-dicarboxamide: Lacks the aminomethyl group but has two carboxamide groups.
5-(Hydroxymethyl)benzene-1,3-dicarboxamide: Similar structure with a hydroxymethyl group instead of an aminomethyl group.
Uniqueness: 5-(Aminomethyl)benzene-1,3-dicarboxamide is unique due to the presence of both aminomethyl and carboxamide groups, which confer distinct chemical reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
918810-63-6 |
|---|---|
Formule moléculaire |
C9H11N3O2 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
5-(aminomethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C9H11N3O2/c10-4-5-1-6(8(11)13)3-7(2-5)9(12)14/h1-3H,4,10H2,(H2,11,13)(H2,12,14) |
Clé InChI |
MNJYYKQPXFPGGT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)N)C(=O)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol](/img/structure/B13980285.png)
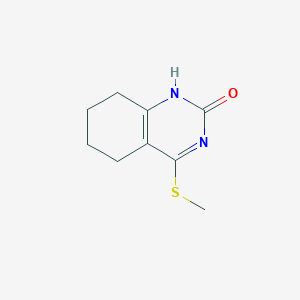
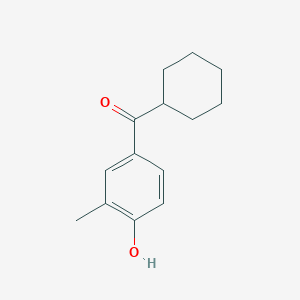

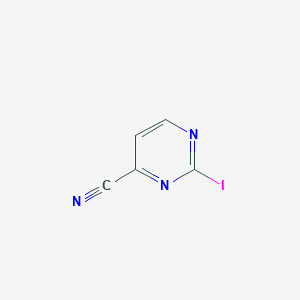



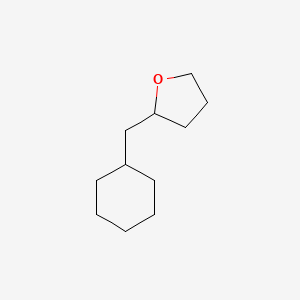
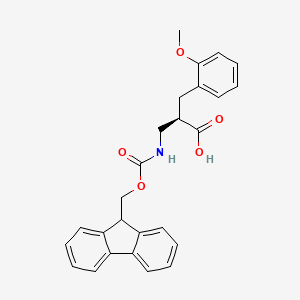
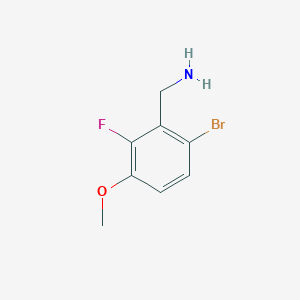
![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)
![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)
